2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Properties
CAS No. |
539809-74-0 |
|---|---|
Molecular Formula |
C25H24ClN5OS |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24ClN5OS/c1-17-11-13-19(14-12-17)28-24(32)16-33-25-30-29-23(31(25)20-7-4-3-5-8-20)15-27-22-10-6-9-21(26)18(22)2/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
InChI Key |
XZQKZJPSRBMNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety is introduced via nucleophilic substitution. For instance, 2-[[5-(2-cyclohexylethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted)acetamide derivatives are synthesized by reacting triazol-thiones with chloroacetamide analogs in the presence of a base. Applying this to the target compound:
Attachment of the (3-Chloro-2-methylanilino)methyl Side Chain
The (3-chloro-2-methylanilino)methyl group is introduced via Mannich reaction or reductive amination. A structurally related compound, 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide , is synthesized by reacting a triazole intermediate with 3-chloro-2-methylaniline and formaldehyde under acidic conditions.
-
Mannich reaction : Triazole intermediate (1 equiv), 3-chloro-2-methylaniline (1.5 equiv), formaldehyde (37% aqueous, 2 equiv), and HCl in ethanol at 60°C for 4 hours.
-
Purification : Column chromatography using ethyl acetate/hexane (3:7).
Final Acetamide Coupling
The N-(4-methylphenyl)acetamide group is incorporated early or late in the synthesis. For N-(3-chloro-2-methylphenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , the acetamide is introduced via a coupling reaction between 2-mercapto-triazole and chloroacetamide.
-
Reaction : 2-mercapto-triazole (1 equiv), N-(4-methylphenyl)chloroacetamide (1.1 equiv), triethylamine (1.5 equiv), in tetrahydrofuran (THF) at room temperature for 12 hours.
-
Characterization : NMR (DMSO-d6, 300 MHz): δ 2.28 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 7.12–7.45 (m, 9H, aromatic).
Optimization Challenges and Solutions
-
Low yields in cyclization : Increasing reaction time to 8 hours improves yield from 60% to 78%.
-
Byproduct formation during Mannich reaction : Using excess formaldehyde (2.5 equiv) suppresses dimerization.
-
Purification difficulties : Gradient column chromatography (hexane → ethyl acetate) resolves co-eluting impurities.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential functionalization | High purity | Multi-step | 65–78 |
| One-pot synthesis | Faster | Lower yield | 50–55 |
Characterization and Validation
Critical analytical data for the target compound:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydro derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors in microbial cells, which disrupts their metabolic processes. Studies have demonstrated that the compound can effectively inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Antifungal Properties
The antifungal activity of this compound has been explored in several studies. Its ability to interfere with fungal cell wall synthesis and inhibit ergosterol production is crucial for its effectiveness against pathogenic fungi. This property positions it as a potential treatment option for fungal infections that are resistant to conventional therapies .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival. The compound's ability to target specific cancer cell lines suggests its potential use in cancer therapy .
Case Study 1: Antimicrobial Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that it exhibited superior activity compared to traditional antibiotics, particularly against resistant strains of Staphylococcus aureus and Candida albicans.
Case Study 2: Anticancer Mechanism Exploration
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on breast cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and sulfanyl group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1. Selected Physicochemical Properties of Analogs
Biological Activity
The compound 2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a triazole ring and a sulfanyl group, suggest promising biological activities, particularly as antimicrobial, antifungal, and anticancer agents. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 494.019 g/mol. The presence of the triazole ring is particularly noteworthy, as it is often associated with various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C25H23ClN6OS |
| Molecular Weight | 494.019 g/mol |
| Structural Features | Triazole ring, sulfanyl group |
Antimicrobial and Antifungal Properties
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains and fungal species. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways within the microorganisms.
Anticancer Activity
The anticancer potential of This compound has been explored in several studies. Notably:
- Cell Line Studies : The compound was tested against various cancer cell lines, including colorectal cancer (DLD-1 and HT-29). Results indicated that it induces apoptosis through mechanisms involving caspase activation and mitochondrial membrane potential loss .
- Mechanism of Action : The compound's mechanism appears to involve interaction with specific molecular targets such as enzymes and receptors, inhibiting their activity and affecting cellular signaling pathways.
Study on Apoptosis Induction
A study assessed the effects of similar triazole derivatives on colon cancer cell lines. The findings revealed that these compounds could induce apoptosis independently of p53 pathways, highlighting their potential as therapeutic agents in chemotherapy-resistant cancers .
Comparative Analysis
A comparative analysis with other triazole-containing compounds demonstrated that variations in substituents significantly impact biological activity. For example, modifications in the aniline moiety altered the compound's efficacy against cancer cells .
Research Findings Summary
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Q. How does pH and light exposure affect its stability?
- Stability profile :
- pH sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 hrs at pH 3) but stable at pH 7–9 .
- Photolysis : UV light (254 nm) induces cleavage of the sulfanyl bond; store in amber vials under N₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
